molecular formula C17H14N2O B7859520 2-Amino-N-(naphthalen-2-yl)benzamide

2-Amino-N-(naphthalen-2-yl)benzamide

Cat. No.: B7859520
M. Wt: 262.30 g/mol
InChI Key: ZVJSADBYLRFQQC-UHFFFAOYSA-N
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Description

2-Amino-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide moiety, with a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(naphthalen-2-yl)benzamide typically involves the acylation of 2-aminobenzamide with naphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(naphthalen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-N-(naphthalen-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its naphthalene ring system provides a rigid and planar structure, enhancing its binding affinity to molecular targets .

Properties

IUPAC Name

2-amino-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-16-8-4-3-7-15(16)17(20)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJSADBYLRFQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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